molecular formula C16H22N2O2 B2472394 4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide CAS No. 2097902-58-2

4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide

Cat. No.: B2472394
CAS No.: 2097902-58-2
M. Wt: 274.364
InChI Key: GSPLUUHDMRMQFN-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide is an organic compound that belongs to the class of pyrrolidine carboxamides This compound is characterized by the presence of a tert-butyl group, a methylphenyl group, and an oxopyrrolidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide typically involves the reaction of 4-tert-butyl-2-oxopyrrolidine-3-carboxylic acid with 3-methylaniline. The reaction is carried out under controlled conditions, often using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of microreactor technology can enhance the yield and purity of the product by providing precise control over reaction parameters such as temperature, pressure, and residence time .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or methylphenyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-tert-butyl-N-(3-methylphenyl)benzamide
  • 4-tert-butyl-N-(3-methylphenyl)benzenesulfonamide
  • N-(4-tert-butylphenyl)-3-methylbenzamide

Uniqueness

4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-tert-butyl-N-(3-methylphenyl)-2-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-10-6-5-7-11(8-10)18-15(20)13-12(16(2,3)4)9-17-14(13)19/h5-8,12-13H,9H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPLUUHDMRMQFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2C(CNC2=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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